Cas no 1214333-68-2 (2-(Difluoromethoxy)-6-fluorobenzaldehyde)
2-(Difluoromethoxy)-6-fluorobenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-(Difluoromethoxy)-6-fluorobenzaldehyde
- 2-Difluoromethoxy-6-fluoro benzaldehyde
- 2-difluoroMethoxy-6-fluorobenzaldehyde
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- MDL: MFCD14698497
- Inchi: 1S/C8H5F3O2/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-4,8H
- InChI Key: QILUBEGQUQUXDW-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1C=O)OC(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
2-(Difluoromethoxy)-6-fluorobenzaldehyde Security Information
- Signal Word:Danger
- Hazard Statement: H226-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- HazardClass:3
- PackingGroup:Ⅲ
- Storage Condition:Inert atmosphere,2-8°C(BD231702)
2-(Difluoromethoxy)-6-fluorobenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 216787-1g |
2-(Difluoromethoxy)-6-fluorobenzaldehyde |
1214333-68-2 | 95% | 1g |
£59.00 | 2022-03-01 | |
| Fluorochem | 216787-5g |
2-(Difluoromethoxy)-6-fluorobenzaldehyde |
1214333-68-2 | 95% | 5g |
£233.00 | 2022-03-01 | |
| Fluorochem | 216787-10g |
2-(Difluoromethoxy)-6-fluorobenzaldehyde |
1214333-68-2 | 95% | 10g |
£416.00 | 2022-03-01 | |
| Alichem | A014000155-250mg |
6-Difluoromethoxy-2-fluorobenzaldehyde |
1214333-68-2 | 97% | 250mg |
$499.20 | 2023-09-04 | |
| Alichem | A014000155-500mg |
6-Difluoromethoxy-2-fluorobenzaldehyde |
1214333-68-2 | 97% | 500mg |
$815.00 | 2023-09-04 | |
| Alichem | A014000155-1g |
6-Difluoromethoxy-2-fluorobenzaldehyde |
1214333-68-2 | 97% | 1g |
$1564.50 | 2023-09-04 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD231702-250mg |
2-(Difluoromethoxy)-6-fluorobenzaldehyde |
1214333-68-2 | 97% | 250mg |
¥195.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD231702-1g |
2-(Difluoromethoxy)-6-fluorobenzaldehyde |
1214333-68-2 | 97% | 1g |
¥506.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD231702-5g |
2-(Difluoromethoxy)-6-fluorobenzaldehyde |
1214333-68-2 | 97% | 5g |
¥2043.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD231702-10g |
2-(Difluoromethoxy)-6-fluorobenzaldehyde |
1214333-68-2 | 97% | 10g |
¥3663.0 | 2022-03-01 |
2-(Difluoromethoxy)-6-fluorobenzaldehyde Suppliers
2-(Difluoromethoxy)-6-fluorobenzaldehyde Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
Additional information on 2-(Difluoromethoxy)-6-fluorobenzaldehyde
Professional Introduction to 2-(Difluoromethoxy)-6-fluorobenzaldehyde (CAS No. 1214333-68-2)
2-(Difluoromethoxy)-6-fluorobenzaldehyde is a fluorinated aromatic aldehyde that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, identified by the CAS number 1214333-68-2, belongs to a class of molecules that exhibit both electrophilic and nucleophilic characteristics, making it a versatile intermediate in synthetic chemistry. The presence of both fluoro and methoxy substituents on the benzene ring imparts distinct electronic and steric effects, which can be exploited in the design of novel bioactive molecules.
The< strong> difluoromethoxy group is particularly noteworthy as it enhances the lipophilicity and metabolic stability of the molecule, while the< strong> fluorobenzaldehyde moiety provides a platform for further functionalization through condensation reactions with various nucleophiles. These attributes have made< strong> 2-(Difluoromethoxy)-6-fluorobenzaldehyde a valuable building block in the synthesis of pharmacologically active compounds, including potential drug candidates for various therapeutic indications.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced binding affinity and improved pharmacokinetic profiles compared to their non-fluorinated counterparts. The< strong> fluorine atom, being highly electronegative, can modulate the electronic properties of the molecule, leading to stronger interactions with biological targets. This has been particularly evident in the development of kinase inhibitors, where fluorine substitution has been shown to improve potency and selectivity.
The< strong> methoxy group in< strong> 2-(Difluoromethoxy)-6-fluorobenzaldehyde also plays a crucial role in its reactivity and functionality. It can participate in various chemical transformations, such as nucleophilic aromatic substitution (SNAr), which allows for the introduction of additional substituents at different positions on the benzene ring. This flexibility makes the compound an attractive candidate for generating libraries of diverse compounds for high-throughput screening.
Recent studies have highlighted the utility of< strong> 2-(Difluoromethoxy)-6-fluorobenzaldehyde in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are involved in numerous cellular processes and are often considered challenging drug targets due to their large binding surfaces and lack of well-defined binding pockets. However, fluorinated aromatic compounds have shown promise in disrupting these interactions by occupying specific hydrophobic pockets within the target proteins. For instance, derivatives of< strong> 2-(Difluoromethoxy)-6-fluorobenzaldehyde have been explored as inhibitors of inflammatory pathways by modulating the activity of key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
The incorporation of< strong> difluoromethoxy and< strong> fluorobenzaldehyde groups into drug-like molecules has also been associated with improved pharmacokinetic properties, including enhanced solubility and reduced susceptibility to metabolic degradation. These features are critical for achieving optimal drug delivery and therapeutic efficacy. Additionally, the electronic effects induced by these substituents can influence the conformational dynamics of the molecule, thereby affecting its interaction with biological targets.
In conclusion, 2-(Difluoromethoxy)-6-fluorobenzaldehyde (CAS No. 1214333-68-2) represents a promising intermediate in medicinal chemistry with diverse applications in drug discovery and development. Its unique structural features, combined with its reactivity and functionalization potential, make it an indispensable tool for synthetic chemists and pharmacologists seeking to develop novel therapeutic agents. As research continues to uncover new applications for fluorinated aromatic compounds, compounds like< strong> 2-(Difluoromethoxy)-6-fluorobenzaldehyde are likely to play an increasingly important role in addressing unmet medical needs.
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